4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS No.: 921791-50-6
Cat. No.: VC11950973
Molecular Formula: C19H15ClFN3O2S
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921791-50-6 |
|---|---|
| Molecular Formula | C19H15ClFN3O2S |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | 4-chloro-N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H15ClFN3O2S/c1-11-2-7-14(8-16(11)21)22-17(25)9-15-10-27-19(23-15)24-18(26)12-3-5-13(20)6-4-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26) |
| Standard InChI Key | UFRQKQBAIHXYHR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F |
Introduction
4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that incorporates multiple functional groups, including a benzamide moiety, a thiazole ring, and a carbamoyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural versatility.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazole ring and the attachment of the carbamoyl group. Characterization methods would likely include spectroscopic techniques such as NMR and IR, as well as mass spectrometry to confirm the molecular structure.
Biological and Chemical Activities
While specific biological activities of 4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide are not detailed in the search results, compounds with similar structures are often investigated for their potential as enzyme inhibitors or ligands in medicinal chemistry. The presence of fluorine and chlorine atoms can enhance the compound's lipophilicity and stability, potentially affecting its pharmacokinetic properties.
Research Findings and Applications
Research on benzamide derivatives often focuses on their antitumor effects, as seen with other benzamide compounds . The incorporation of a thiazole ring and a fluoromethylphenyl group could modulate the compound's activity and specificity towards certain biological targets.
Data Tables
Given the limited specific data available for 4-Chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, a general table summarizing potential properties of similar compounds can be constructed:
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